molecular formula C14H26O3 B1327833 Ethyl 9,9-dimethyl-8-oxodecanoate CAS No. 898776-45-9

Ethyl 9,9-dimethyl-8-oxodecanoate

Cat. No. B1327833
M. Wt: 242.35 g/mol
InChI Key: COFBKVGGMFWWHL-UHFFFAOYSA-N
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Description

Ethyl 9,9-dimethyl-8-oxodecanoate is a chemical compound with the molecular formula C14H26O3 . It has a molecular weight of 242.36 . The compound is a light yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 9,9-dimethyl-8-oxodecanoate is 1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

1. Synthesis of Macrocyclic Systems

Ethyl 9,9-dimethyl-8-oxodecanoate has been utilized in the synthesis of macrocyclic systems. This involves incorporating fused or exocyclic nitrogen heterocycles of different ring sizes, showcasing its versatility in organic synthesis (Zoorob, Elsherbini, & Hamama, 2012).

2. Laser Active Cyanopyrromethene-BF2 Complexes

In the field of laser technology, this compound has been instrumental in developing cyanopyrromethene-BF2 complexes, contributing to advancements in laser applications (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).

3. Synthesis of Fluorinated Retinoic Acids

Ethyl 9,9-dimethyl-8-oxodecanoate plays a role in synthesizing fluorinated retinoic acids, demonstrating its potential in developing therapeutic compounds (Chan, Specian, & Pawson, 1982).

4. Role in Deesterification of Phospholipids

This compound is also involved in studies exploring the deesterification of phospholipids by superoxide anions, indicating its importance in understanding biological processes (Niehaus, 1978).

5. Synthesis of Antitumor Substances

In cancer research, Ethyl 9,9-dimethyl-8-oxodecanoate has been used in synthesizing antitumor substances, highlighting its significance in medicinal chemistry (Kinoshita & Umezawa, 1962).

6. Inhibitors of Hystone Deacetylase

The compound's derivatives are used in preparing inhibitors of hystone deacetylase, a target in the treatment of various diseases, including cancer (Rodriquez et al., 2006).

7. Photosynthetic Antenna Systems

Ethyl 9,9-dimethyl-8-oxodecanoate has applications in optimizing energy transfer in photosynthetic antenna systems, contributing to the understanding of energy transfer processes in biology (Fujihira, Sakomura, & Sawada, 1998).

properties

IUPAC Name

ethyl 9,9-dimethyl-8-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFBKVGGMFWWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645666
Record name Ethyl 9,9-dimethyl-8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9,9-dimethyl-8-oxodecanoate

CAS RN

898776-45-9
Record name Ethyl 9,9-dimethyl-8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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